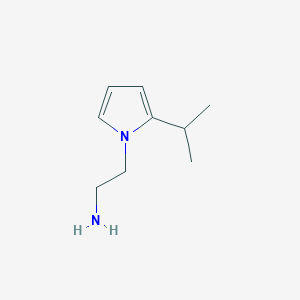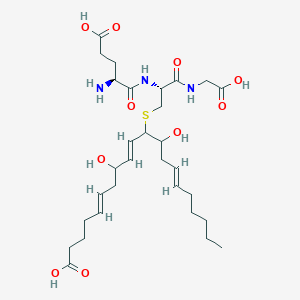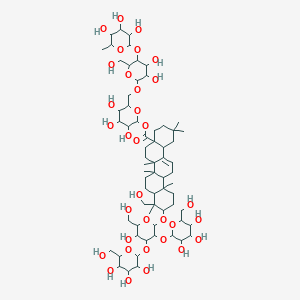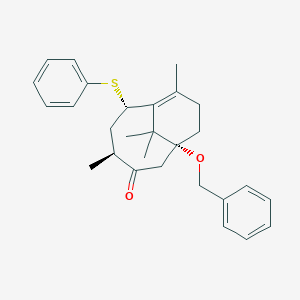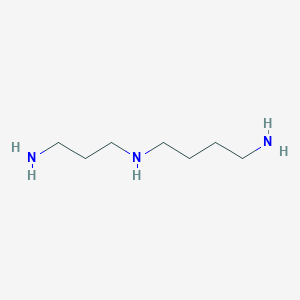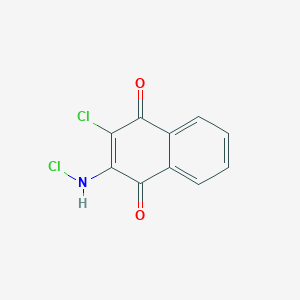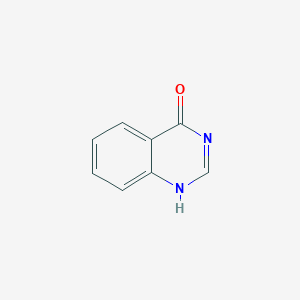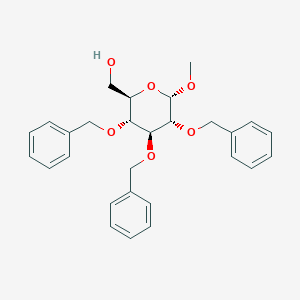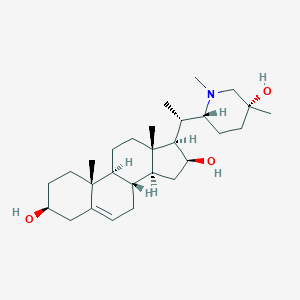
Pingbeinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pingbeinine is a natural alkaloid compound that is extracted from the bark of the Pingbei tree (Corydalis hendersonii). This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for scientific research applications.
作用机制
The mechanism of action of Pingbeinine is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a decrease in inflammation and pain. Additionally, this compound has been found to have a modulatory effect on the activity of certain neurotransmitters in the brain, which may explain its potential as an anti-depressant and anti-anxiety agent.
生化和生理效应
Pingbeinine has been found to have several interesting biochemical and physiological effects, including its ability to decrease inflammation and pain, as well as its potential as an anti-depressant and anti-anxiety agent. Additionally, this compound has been shown to have anti-tumor effects, making it a promising candidate for further research in this area.
实验室实验的优点和局限性
One of the main advantages of using Pingbeinine in lab experiments is that it is a natural compound, which means that it is less likely to have adverse side effects than synthetic compounds. Additionally, this compound has been found to have a relatively low toxicity, making it a safe candidate for further research. However, one of the limitations of using Pingbeinine in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
未来方向
There are several future directions for research on Pingbeinine, including its potential as an anti-tumor agent, as well as its use as an anti-depressant and anti-anxiety agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential uses in other areas of medicine.
In conclusion, Pingbeinine is a promising natural compound that has several interesting biochemical and physiological effects. Its potential as an anti-inflammatory, anti-tumor, and analgesic agent, as well as its possible use as an anti-depressant and anti-anxiety agent, make it a promising candidate for further scientific research.
合成方法
The synthesis of Pingbeinine can be achieved through several methods, including extraction from the bark of the Pingbei tree, as well as chemical synthesis in the laboratory. However, the most common method of obtaining Pingbeinine is through the extraction of the alkaloid from the bark of the Pingbei tree.
科学研究应用
Pingbeinine has been found to have several interesting scientific research applications, including its use as an anti-inflammatory, anti-tumor, and analgesic agent. Additionally, this compound has been shown to have potential as an anti-depressant and anti-anxiety agent, making it a promising candidate for further research in these areas.
属性
CAS 编号 |
131984-89-9 |
|---|---|
产品名称 |
Pingbeinine |
分子式 |
C28H47NO3 |
分子量 |
445.7 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1 |
InChI 键 |
JTBAWWCDNDKCDH-NCGAYPANSA-N |
手性 SMILES |
C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
规范 SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
同义词 |
pingbeinine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



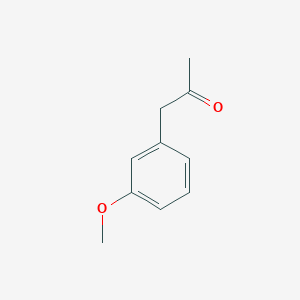
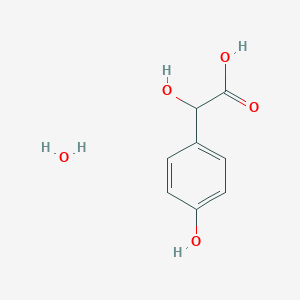
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
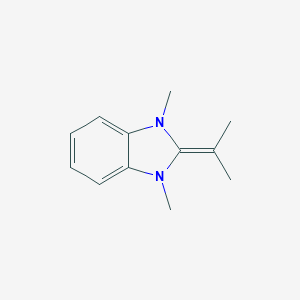
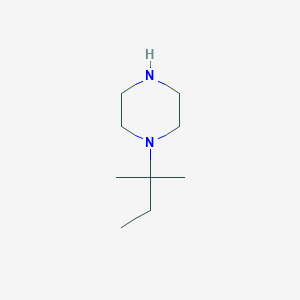
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
